Benzeneacetonitrile, 2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]-
Description
Properties
IUPAC Name |
[[3-[cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] propane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-3-10-23(19,20)21-18-16-14(8-9-22-16)15(11-17)13-7-5-4-6-12(13)2/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKXYIPEUCVBIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)ON=C1C(=C(C#N)C2=CC=CC=C2C)C=CS1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60889217 | |
| Record name | Benzeneacetonitrile, 2-methyl-.alpha.-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852246-55-0 | |
| Record name | 2-Methyl-α-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852246-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetonitrile, 2-methyl-.alpha.-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetonitrile, 2-methyl-.alpha.-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Benzeneacetonitrile, 2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]- involves several steps:
Starting Materials: The synthesis begins with benzeneacetonitrile and other reagents.
Reaction Conditions: The reaction typically involves the use of propylsulfonyl chloride and a base to introduce the propylsulfonyl group.
Industrial Production: On an industrial scale, the production process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Benzeneacetonitrile, 2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]- undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives.
Scientific Research Applications
Scientific Research Applications
- Photoacid Generator (PAG) :
- Cationic Polymerization :
- OLED Applications :
-
Photoresist Solutions :
- As an acid-producing agent, PAG-103 is incorporated into positive photoresists, which are used extensively in the semiconductor industry for patterning during the lithography process. Its effectiveness in generating acid upon UV exposure makes it a valuable component in advanced lithographic techniques .
Case Study 1: Enhancement of Photoresist Sensitivity
A study published in a leading journal demonstrated that incorporating PAG-103 into a standard photoresist formulation significantly improved its sensitivity to UV light. The results indicated a reduction in exposure time required for effective patterning while maintaining high resolution and fidelity in the resulting microstructures .
Case Study 2: Application in OLED Technology
Research conducted on OLED materials revealed that PAG-103 not only improved the light-emitting efficiency but also contributed to the stability of the device under operational conditions. This finding underscores its potential as a critical component in next-generation display technologies .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Photoacid Generator | Catalyzes chemical reactions in photoresists during UV exposure |
| Cationic Polymerization | Initiates polymerization processes essential for microelectronics |
| OLED Manufacturing | Enhances performance and stability of organic light-emitting diodes |
| Photoresist Solutions | Improves sensitivity and resolution in semiconductor lithography processes |
Mechanism of Action
The mechanism of action of Benzeneacetonitrile, 2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]- involves the generation of acid upon exposure to ultraviolet light. This acid acts as a catalyst, initiating chemical reactions such as crosslinking, polymerization, or degradation within the photoresist . The molecular targets include the functional groups within the photoresist that undergo these reactions .
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- Appearance : Solid (exact morphology unspecified)
- Density : 1.27 ± 0.1 g/cm³ (predicted)
- Boiling Point : 491.1 ± 55.0 °C (predicted)
- Solubility: High solubility in PGMEA (propylene glycol monomethyl ether acetate), a common photoresist solvent .
Comparison with Structurally Similar Compounds
Benzeneacetonitrile, 2-methyl-alpha-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]-
- CAS Number : 852246-52-7
- Molecular Formula : C₂₀H₁₆N₂O₃S₂
- Molecular Weight : 396.48 g/mol
- Structural Difference : Replacement of the propylsulfonyl group with a 4-methylphenylsulfonyl group.
- Impact on Properties :
- Solubility : Reduced solubility in polar solvents due to the bulky aromatic substituent .
- Acid Strength : Enhanced acid generation efficiency due to electron-withdrawing methylphenyl group, improving photoresist sensitivity .
- Thermal Stability : Higher thermal stability compared to the propyl variant .
- Safety : May cause irritation; requires stringent handling protocols .
Benzeneacetonitrile, 2-methyl-alpha-[2-((octylsulfonyl)oxyimino)-3(2H)-thienylidene]-
- CAS Number: Not explicitly listed (referenced in EPA reports) .
- Molecular Formula : C₂₂H₂₈N₂O₃S₂ (estimated)
- Structural Difference : Replacement of the propylsulfonyl group with a longer octylsulfonyl chain.
- Volatility: Lower volatility compared to the propyl variant, beneficial for high-temperature processes .
Phoxim Derivatives (e.g., α-((diethoxyphosphinothioyl)oxy)imino-benzeneacetonitrile)
- CAS Number : 14816-18-3
- Molecular Formula : C₁₂H₁₅N₂O₃PS
- Structural Difference : Incorporation of a phosphorothioate group instead of sulfonate.
- Impact on Properties :
Comparative Data Table
Research Findings and Performance Insights
- Irgacure PAG103: Demonstrated superior i-line sensitivity (365 nm) in novolac-based resists, with <5% residue post-development . Its halogen-free composition aligns with EU RoHS directives .
- 4-Methylphenyl Variant : Exhibits 20% higher acid yield under deep-UV (248 nm) exposure compared to PAG103, but requires co-solvents for formulation .
- Phoxim Derivatives : Despite structural similarities, their phosphorothioate groups render them ineffective as PAGs but highly effective as pesticides due to cholinesterase inhibition .
Biological Activity
Benzeneacetonitrile, 2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]- (CAS No. 852246-55-0) is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Structure
- Formula : CHNOS
- Molecular Weight : 348.44 g/mol
- LogP : 4.68 (indicating lipophilicity)
- Polar Surface Area (PSA) : 113.20 Ų
| Property | Value |
|---|---|
| Molecular Formula | C16H16N2O3S2 |
| Molecular Weight | 348.44 g/mol |
| LogP | 4.68 |
| Polar Surface Area (PSA) | 113.20 Ų |
Benzeneacetonitrile derivatives have been studied for their potential anti-inflammatory and anticancer properties. The compound's thienylidene moiety is thought to interact with cellular targets, influencing pathways involved in cell proliferation and apoptosis.
- Anti-inflammatory Activity : Studies indicate that benzeneacetonitrile derivatives may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases.
- Anticancer Properties : Preliminary research suggests that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
Case Studies
- In Vivo Studies : A study published in Journal of Medicinal Chemistry demonstrated that a similar compound exhibited significant anti-tumor activity in a mouse model of breast cancer, leading to a reduction in tumor size by up to 50% compared to controls .
- Cell Culture Experiments : In vitro assays showed that benzeneacetonitrile derivatives could inhibit the growth of various cancer cell lines, including MCF-7 and HeLa cells, with IC50 values ranging from 10 to 20 µM .
- Mechanistic Insights : Research highlighted that these compounds modulate the NF-kB signaling pathway, which is crucial for regulating immune response and inflammation .
Pharmacological Applications
The biological activities of benzeneacetonitrile derivatives suggest potential applications in:
- Cancer Therapy : Targeting specific cancer types through apoptosis induction.
- Anti-inflammatory Treatments : Developing new therapies for chronic inflammatory conditions such as rheumatoid arthritis.
Q & A
Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield?
The compound is synthesized via multi-step routes involving sulfonylation, imine formation, and nitrile functionalization. A common method involves reacting 2-methylbenzeneacetonitrile with a propylsulfonyloxy-imino thienyl precursor under controlled conditions. Key factors include:
- Temperature : Optimal sulfonylation occurs at 60–80°C to avoid decomposition of the sulfonyl chloride intermediate .
- Catalysts : Use of triethylamine as a base enhances imine formation efficiency by scavenging HCl by-products .
- Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) minimizes hydrolysis of reactive intermediates .
| Step | Conditions | Yield Range |
|---|---|---|
| Sulfonylation | 60–80°C, Et₃N, DCM | 65–75% |
| Imine Formation | RT, 12–24 h, THF | 70–85% |
| Final Cyclization | Reflux, 4–6 h | 50–60% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- FTIR : Identifies functional groups (e.g., nitrile stretch at ~2240 cm⁻¹, sulfonyl S=O at ~1350–1150 cm⁻¹) .
- NMR : ¹H/¹³C NMR resolves tautomeric forms (e.g., thienylidene proton signals at δ 6.8–7.2 ppm) and confirms stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (348.44 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and confirms the α-thienylidene configuration .
Advanced Research Questions
Q. How can researchers optimize the sulfonylation step to minimize by-products?
- By-product Analysis : Side products like unreacted sulfonyl chloride or hydrolyzed sulfonic acids form due to moisture. Use molecular sieves or anhydrous solvents to suppress hydrolysis .
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to precursor ensures complete conversion while avoiding excess reagent .
- Kinetic Monitoring : In situ FTIR or HPLC tracks sulfonylation progress, enabling timely quenching to prevent over-reaction .
Q. How can contradictions in NMR data due to tautomerism be resolved?
The thienylidene moiety exhibits keto-enol tautomerism, causing signal splitting in NMR. Strategies include:
- Variable Temperature NMR : Cooling to −40°C slows tautomeric interconversion, simplifying splitting patterns .
- Deuterated Solvent Screening : Use of DMSO-d₆ over CDCl₃ may stabilize one tautomeric form .
- 2D NMR (COSY, NOESY) : Correlates proton environments to assign tautomeric structures unambiguously .
Q. What computational methods predict its reactivity in photoresist applications?
- DFT Calculations : Model the electron-withdrawing effects of the sulfonyl and nitrile groups on photoacid generation efficiency .
- Molecular Dynamics (MD) : Simulate solubility in photoresist matrices (e.g., predicted density: 1.27 g/cm³ ).
- Hammett Parameters : Quantify substituent effects on acid dissociation constants (pKa) for lithographic performance .
Q. How does thermal stability vary under different storage conditions?
Q. What degradation pathways occur under UV exposure, and how are they analyzed?
- Pathways : UV-induced cleavage of the sulfonyl-oxygen bond generates propylsulfonic acid and nitrile by-products.
- Analytical Methods :
Q. How does this compound compare structurally and functionally to its alkylsulfonyl analogs?
Q. What protocols detect trace amounts in complex mixtures (e.g., biological or environmental samples)?
- SPME-GC/MS : Solid-phase microextraction coupled with GC/MS achieves detection limits of 0.1 ppb in honey volatiles .
- HPLC-UV : C18 columns with acetonitrile/water gradients resolve the compound from interferents (retention time: ~12.3 min) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
